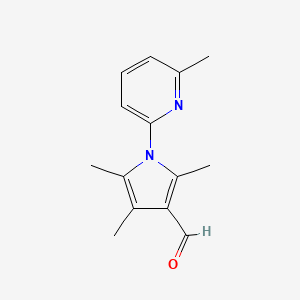

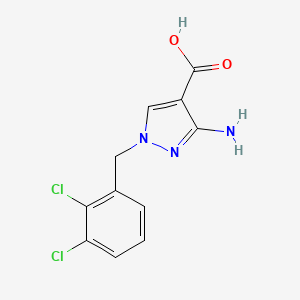

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde can involve regiospecific preparation from corresponding pyrrole-2-carbaldehydes. These processes can include steps like 5-lithiation after protecting the aldehyde function or metallation with certain reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Molecular Structure Analysis

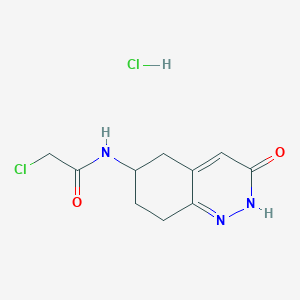

The molecular structure of such compounds is generally defined by the pyrrole ring and its substituents. These structures exhibit polarized electronic properties due to the nature of their functional groups and bonding, which can be observed in crystallographic studies (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Scientific Research Applications

Formation and Fate of Related Compounds

A study by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlights the complex interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This research suggests that similar compounds might also arise from intricate chemical interactions involving lipids and amino acids during food processing, indicating a potential area of application in understanding and mitigating food toxicants (Zamora & Hidalgo, 2015).

Production and Breakdown Pathways

Smit, Engels, and Smit (2009) reviewed the production and degradation pathways of branched aldehydes, key flavor compounds in food. Understanding these pathways is crucial for controlling flavor profiles in food products, suggesting that compounds with similar structures could play a role in flavor chemistry and food science (Smit, Engels, & Smit, 2009).

Chemistry and Properties of Pyrrole Derivatives

The chemistry and properties of pyrrole derivatives, as reviewed by Boča, Jameson, and Linert (2011), offer insights into the versatile applications of these compounds in creating complex molecules with potential uses ranging from pharmaceuticals to materials science. This suggests that the specific compound might also find applications in these areas (Boča, Jameson, & Linert, 2011).

Bioactive Heterocyclic Compounds

Research by Yoda (2020) on 3-hydroxycoumarin highlights the significance of heterocyclic compounds in pharmaceutical and agrochemical industries. This indicates that "2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde" could potentially be explored for its bioactive properties and applications in these sectors (Yoda, 2020).

properties

IUPAC Name |

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJFQRAXVZAZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

amino}acetamide](/img/structure/B2489224.png)

![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)